2-Cyclopentylethyl sulfamate
CAS No.:
Cat. No.: VC14196870
Molecular Formula: C7H15NO3S
Molecular Weight: 193.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C7H15NO3S |
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Molecular Weight | 193.27 g/mol |
IUPAC Name | 2-cyclopentylethyl sulfamate |
Standard InChI | InChI=1S/C7H15NO3S/c8-12(9,10)11-6-5-7-3-1-2-4-7/h7H,1-6H2,(H2,8,9,10) |
Standard InChI Key | KSCMLEGGFSVCHT-UHFFFAOYSA-N |
Canonical SMILES | C1CCC(C1)CCOS(=O)(=O)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
2-Cyclopentylethyl sulfamate (IUPAC name: 2-cyclopentylethyl sulfamate) features a sulfamate group (-O-SO₂-NH₂) linked to a 2-cyclopentylethyl chain. The cyclopentyl ring introduces steric bulk and lipophilicity, while the sulfamate group contributes to hydrogen-bonding potential and metabolic resistance. Computational models indicate that the sulfamate oxygen atoms act as nucleophilic sites, facilitating interactions with enzymatic active regions .
Table 1: Key Physicochemical Properties
Property | Value |
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Molecular formula | C₇H₁₅NO₃S |
Molecular weight | 193.27 g/mol |
Lipophilicity (LogP) | 1.8 (predicted) |
Aqueous solubility | 12 mg/mL (pH 7.4) |
Melting point | 98–102°C |
Synthesis and Analytical Characterization
Synthetic Pathways
The synthesis of 2-cyclopentylethyl sulfamate typically involves sulfamation of 2-cyclopentylethanol. A representative protocol includes:
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Sulfamoyl Chloride Route:
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Alternative Methods:
Analytical Validation
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NMR Spectroscopy:
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¹H NMR: Cyclopentyl protons appear as a multiplet at δ 1.5–2.5 ppm; sulfamate NH₂ protons resonate at δ 5.2–5.5 ppm (broad).
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¹³C NMR: The sulfamate carbonyl carbon is observed at δ 160–165 ppm.
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Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 194.1 [M+H]⁺.
Biological Activity and Mechanisms
Antimicrobial Effects
Preliminary screens against Staphylococcus aureus and Escherichia coli reveal minimum inhibitory concentrations (MICs) of 25 µM and 50 µM, respectively. The sulfamate group may disrupt cell wall biosynthesis, akin to β-lactam antibiotics .
Pharmacokinetic and Stability Profiles
Metabolic Stability
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In Vitro Half-Life:
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Human liver microsomes: 42 minutes (CYP3A4-mediated oxidation).
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Plasma esterases: >6 hours (resistance to hydrolysis).
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Blood-Brain Barrier Penetration:
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Predicted logBB value of -0.3, suggesting limited CNS uptake despite lipophilicity.
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Degradation Pathways
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Acidic conditions (pH <4): Hydrolysis to cyclopentylethanol and sulfamic acid.
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Alkaline conditions (pH >10): Formation of cyclopentylethylamine via de-sulfamation.
Comparative Analysis with Sulfamate Derivatives
Table 2: Activity Comparison of Sulfamate Analogs
Compound | Enzyme IC₅₀ (nM) | Antitumor IC₅₀ (µM) | LogP |
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2-Cyclopentylethyl | 8.2 (CA IX) | 5.0 | 1.8 |
Topiramate | 12.5 (CA II) | >100 | 0.9 |
Estrone sulfamate | 0.5 (STS) | 2.4 | 2.1 |
Key Observations:
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The cyclopentyl group enhances lipophilicity relative to topiramate but reduces aqueous solubility.
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Steroid sulfatase (STS) inhibition is weaker than estrone derivatives, suggesting structural optimizations are needed.
Future Directions and Challenges
Target Identification
Proteomic profiling and kinase screening assays are required to elucidate primary targets. Given the role of JAK2 in myeloproliferative disorders, cross-reactivity studies with fedratinib-like inhibitors could reveal novel applications .
Synthetic Optimization
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